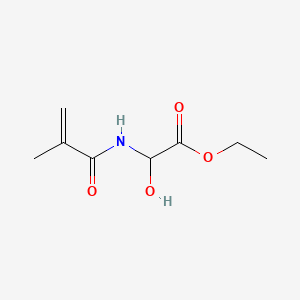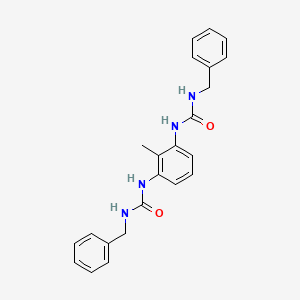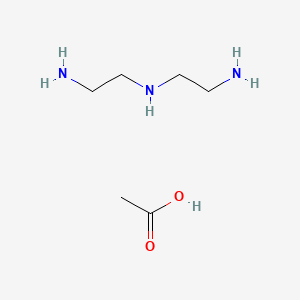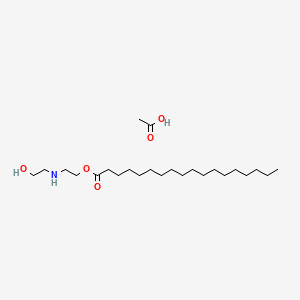
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)(2-(Stearoyloxy)ethyl)ammonium Acetat ist eine chemische Verbindung mit der Summenformel C26H53NO6. Es ist bekannt für seine einzigartige Struktur, die eine Stearoyloxygruppe und eine Hydroxyethylgruppe enthält, die an ein Ammoniumion gebunden sind. Diese Verbindung wird aufgrund ihrer besonderen chemischen Eigenschaften in verschiedenen wissenschaftlichen und industriellen Anwendungen eingesetzt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2-Hydroxyethyl)(2-(Stearoyloxy)ethyl)ammonium Acetat beinhaltet typischerweise die Reaktion von Stearinsäure mit (2-Hydroxyethyl)ammoniumacetat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, oft in Gegenwart eines Katalysators, um den Veresterungsprozess zu erleichtern. Die Reaktionsbedingungen beinhalten die Aufrechterhaltung einer bestimmten Temperatur und eines bestimmten pH-Werts, um die Bildung des gewünschten Produkts zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von (2-Hydroxyethyl)(2-(Stearoyloxy)ethyl)ammonium Acetat großtechnische Veresterungsprozesse. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert und verwenden häufig fortschrittliche Techniken wie Durchflussreaktoren und automatisierte Steuerungssysteme, um Reaktionsparameter zu überwachen und anzupassen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate typically involves the reaction of stearic acid with (2-hydroxyethyl)ammonium acetate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to monitor and adjust reaction parameters .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2-Hydroxyethyl)(2-(Stearoyloxy)ethyl)ammonium Acetat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxyethylgruppe kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um einfachere Amine oder Alkohole zu bilden.
Substitution: Die Stearoyloxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3).
Reduktionsmittel: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4).
Substitutionsreagenzien: Halogene (Cl2, Br2), Nucleophile (NH3, OH-).
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Stearinsäurederivate, Hydroxyethylderivate und verschiedene substituierte Ammoniumverbindungen .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyethyl)(2-(Stearoyloxy)ethyl)ammonium Acetat wird in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt:
Chemie: Wird als Reagenz in der organischen Synthese und als Tensid in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird aufgrund seiner amphiphile Natur bei der Untersuchung von Zellmembranen und Lipid-Interaktionen eingesetzt.
Medizin: Für seine potenzielle Verwendung in Arzneimittel-Abgabesystemen und als Bestandteil pharmazeutischer Formulierungen untersucht.
Industrie: Wird bei der Herstellung von Kosmetika, Waschmitteln und Emulgatoren verwendet
Wirkmechanismus
Der Wirkmechanismus von (2-Hydroxyethyl)(2-(Stearoyloxy)ethyl)ammonium Acetat beinhaltet seine Wechselwirkung mit biologischen Membranen und Proteinen. Die amphiphile Natur der Verbindung ermöglicht es ihr, in Lipiddoppelschichten zu integrieren, was die Membranfluidität und -permeabilität beeinflusst. Es kann auch mit spezifischen molekularen Zielen wie Enzymen und Rezeptoren interagieren und deren Aktivität und Funktion modulieren .
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2-Hydroxyethyl)(2-(Stearoyloxy)ethyl)ammonium Formiat
- (2-Hydroxyethyl)(2-(Stearoyloxy)ethyl)ammonium Sulfat
- (2-Hydroxyethyl)(2-(Stearoyloxy)ethyl)ammonium Chlorid
Einzigartigkeit
(2-Hydroxyethyl)(2-(Stearoyloxy)ethyl)ammonium Acetat zeichnet sich durch seine spezifische Acetatgruppe aus, die einzigartige Löslichkeits- und Reaktivitätseigenschaften verleiht. Dies macht es besonders nützlich in Anwendungen, in denen präzise Kontrolle über chemische Wechselwirkungen erforderlich ist .
Eigenschaften
CAS-Nummer |
68959-26-2 |
|---|---|
Molekularformel |
C24H49NO5 |
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
acetic acid;2-(2-hydroxyethylamino)ethyl octadecanoate |
InChI |
InChI=1S/C22H45NO3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-19-23-18-20-24;1-2(3)4/h23-24H,2-21H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
VURMITXDJWYSTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCNCCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


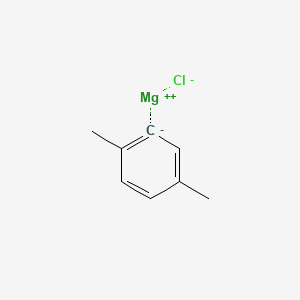
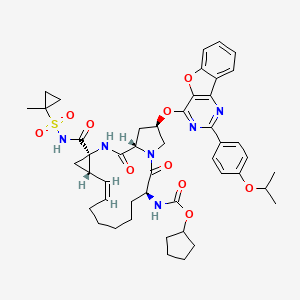
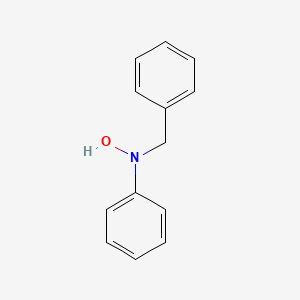
![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)

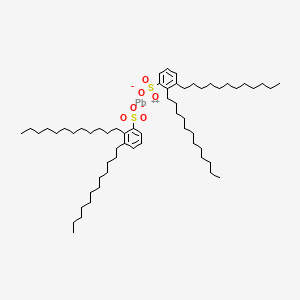

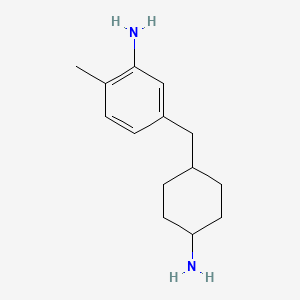
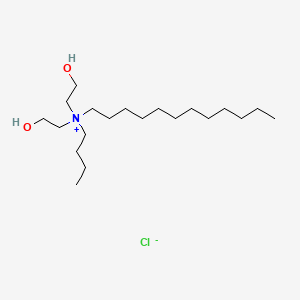
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
